N-Methyl-N-[2-oxo-2-(4-pyridin-4-ylpiperidin-1-yl)ethyl]prop-2-enamide
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Overview
Description
N-Methyl-N-[2-oxo-2-(4-pyridin-4-ylpiperidin-1-yl)ethyl]prop-2-enamide is a complex organic compound with a unique structure that includes a piperidine ring, a pyridine ring, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[2-oxo-2-(4-pyridin-4-ylpiperidin-1-yl)ethyl]prop-2-enamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common method involves the reaction of 4-pyridin-4-ylpiperidine with an appropriate acylating agent to introduce the amide group. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[2-oxo-2-(4-pyridin-4-ylpiperidin-1-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
Scientific Research Applications
N-Methyl-N-[2-oxo-2-(4-pyridin-4-ylpiperidin-1-yl)ethyl]prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Researchers study this compound to understand its interactions with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-Methyl-N-[2-oxo-2-(4-pyridin-4-ylpiperidin-1-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyridine derivatives, such as:
N-(piperidine-4-yl)benzamide: Known for its anticancer properties.
N-(2-pyridinylmethyl)piperidine: Studied for its potential in treating neurological disorders.
Uniqueness
What sets N-Methyl-N-[2-oxo-2-(4-pyridin-4-ylpiperidin-1-yl)ethyl]prop-2-enamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications .
Properties
IUPAC Name |
N-methyl-N-[2-oxo-2-(4-pyridin-4-ylpiperidin-1-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-3-15(20)18(2)12-16(21)19-10-6-14(7-11-19)13-4-8-17-9-5-13/h3-5,8-9,14H,1,6-7,10-12H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWULMZGUZEJIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC(CC1)C2=CC=NC=C2)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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